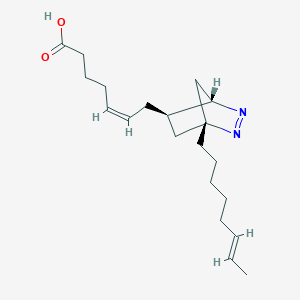

U-51605

Beschreibung

Eigenschaften

CAS-Nummer |

64192-56-9 |

|---|---|

Molekularformel |

C20H32N2O2 |

Molekulargewicht |

332.5 g/mol |

IUPAC-Name |

(Z)-7-[(1R,4S,5R)-1-[(E)-oct-6-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32N2O2/c1-2-3-4-5-8-11-14-20-15-17(18(16-20)21-22-20)12-9-6-7-10-13-19(23)24/h2-3,6,9,17-18H,4-5,7-8,10-16H2,1H3,(H,23,24)/b3-2+,9-6-/t17-,18+,20-/m1/s1 |

InChI-Schlüssel |

PEZZZRQWIOKEBE-PHKBLYBCSA-N |

Isomerische SMILES |

C/C=C/CCCCC[C@@]12C[C@H]([C@H](C1)N=N2)C/C=C\CCCC(=O)O |

Kanonische SMILES |

CC=CCCCCCC12CC(C(C1)N=N2)CC=CCCCC(=O)O |

Synonyme |

9α,11α-azoprosta-5Z,13E-dien-1-oic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Clarification: U-51605 vs. U-50488H

An In-Depth Technical Guide on the Mechanism of Action of U-50488H, a Selective Kappa Opioid Receptor Agonist

Executive Summary

This document provides a comprehensive technical overview of the mechanism of action, pharmacology, and experimental protocols associated with the selective kappa opioid receptor (KOR) agonist, U-50488H. Initial research indicates a potential misidentification of the compound U-51605, which is a prostaglandin H2 analog, not a kappa opioid agonist. Given the context of the inquiry, this guide focuses on U-50488H, a compound that aligns with the presumed interest in KOR agonists. U-50488H is a potent and highly selective agonist for the KOR, and it has been instrumental in elucidating the physiological roles of this receptor. This guide details its binding affinity, functional activity, and the intracellular signaling cascades it modulates. Furthermore, it provides standardized protocols for key in vitro and in vivo assays used to characterize its pharmacological profile.

It is imperative to clarify that the compound U-51605 is not a kappa opioid agonist. It is a stable analog of the endoperoxide prostaglandin H2 and functions as an inhibitor of both prostacyclin and thromboxane synthases, with partial agonist activity at thromboxane A2 (TP) receptors.

In contrast, U-50488H is a well-characterized, highly selective agonist of the kappa opioid receptor (KOR).[1] It is a pivotal research tool for investigating the physiological and pathological processes mediated by the KOR, including analgesia, diuresis, and the modulation of mood and addiction.[2] This guide will focus exclusively on U-50488H.

Core Mechanism of Action of U-50488H

U-50488H exerts its effects by binding to and activating the kappa opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[3] The KOR is primarily coupled to inhibitory G-proteins of the Gi/o family.[4]

Upon activation by U-50488H, the G-protein heterotrimer (Gαβγ) dissociates into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of several intracellular effector systems:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA) and alters the phosphorylation state of numerous downstream target proteins.

-

Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of neurotransmitters.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation by U-50488H can also lead to the activation of the MAPK signaling cascade, including ERK1/2, JNK, and p38. This pathway is implicated in the longer-term cellular responses to KOR activation.

These molecular events culminate in a net inhibitory effect on neuronal activity, which underlies the analgesic and other central nervous system effects of U-50488H.[7]

Quantitative Pharmacological Data

The pharmacological profile of U-50488H has been extensively characterized using a variety of in vitro assays. The following table summarizes key quantitative data for U-50488H.

| Parameter | Receptor | Species | Assay Type | Value | Reference |

| Binding Affinity (Ki) | Kappa (κ) | Guinea Pig | Radioligand Binding ([³H]-EKC) | 114 nM | [8] |

| Mu (µ) | Guinea Pig | Radioligand Binding ([³H]-EKC) | 6100 nM | [8] | |

| Functional Potency (EC50) | Kappa (κ) | - | GTPγS Binding | 8.2 nM | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of U-50488H.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of U-50488H for the kappa opioid receptor.

-

Objective: To quantify the affinity of U-50488H for the kappa opioid receptor.

-

Materials:

-

Membrane preparations from cells expressing the kappa opioid receptor.

-

Radioligand, e.g., [³H]-ethylketocyclazocine ([³H]-EKC).

-

U-50488H.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, add membrane preparation, radioligand, and varying concentrations of U-50488H.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation by U-50488H.[10]

-

Objective: To determine the potency (EC50) and efficacy (Emax) of U-50488H in activating G-proteins.

-

Materials:

-

Membrane preparations from cells expressing the kappa opioid receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Varying concentrations of U-50488H.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Scintillation proximity assay (SPA) beads (optional).

-

-

Procedure:

-

Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of U-50488H to the membranes.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration or by adding SPA beads.[11]

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the data as a dose-response curve to determine the EC50 and Emax values.[12]

-

cAMP Accumulation Assay

This assay measures the ability of U-50488H to inhibit adenylyl cyclase activity.[13]

-

Objective: To determine the effect of U-50488H on intracellular cAMP levels.

-

Materials:

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with varying concentrations of U-50488H.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP using a suitable detection kit according to the manufacturer's instructions.[15]

-

Analyze the data to determine the inhibitory effect of U-50488H on forskolin-stimulated cAMP accumulation.

-

In Vivo Analgesia Assay: Tail-Flick Test

This behavioral assay is used to assess the analgesic properties of U-50488H in rodents.[16]

-

Objective: To measure the antinociceptive effect of U-50488H.

-

Materials:

-

Male Sprague-Dawley rats or Swiss Webster mice.

-

U-50488H dissolved in a suitable vehicle (e.g., saline).

-

Tail-flick apparatus with a radiant heat source.

-

-

Procedure:

-

Habituate the animals to the testing apparatus.[17]

-

Gently restrain the animal and position its tail over the radiant heat source.

-

Measure the baseline tail-flick latency (the time it takes for the animal to flick its tail away from the heat). A cut-off time is set to prevent tissue damage.[18]

-

Administer U-50488H or vehicle via a specified route (e.g., intraperitoneal injection).

-

Measure the tail-flick latency at various time points after drug administration.

-

Calculate the maximum possible effect (%MPE) to quantify the analgesic effect.

-

Mandatory Visualizations

Signaling Pathway of U-50488H at the Kappa Opioid Receptor

Caption: U-50488H activates KOR, leading to G-protein modulation of ion channels and adenylyl cyclase.

Experimental Workflow for [³⁵S]GTPγS Binding Assay

Caption: Workflow for determining U-50488H potency using the [³⁵S]GTPγS binding assay.

References

- 1. U-50488 - Wikipedia [en.wikipedia.org]

- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. resources.revvity.com [resources.revvity.com]

- 6. Opioid receptor independent inhibition of Ca2+ and K+ currents in NG108-15 cells by the kappa opioid receptor agonist U50488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. U-50488H, a pure kappa receptor agonist with spinal analgesic loci in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Tail flick test - Wikipedia [en.wikipedia.org]

- 17. Tail-flick test [protocols.io]

- 18. ugobasile.com [ugobasile.com]

U-51605: A Technical Overview of its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-51605, chemically identified as 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic analog of the prostaglandin endoperoxide PGH₂. This technical guide provides an in-depth analysis of the primary functions of U-51605, focusing on its role as a dual inhibitor of thromboxane A₂ synthase (TXA₂S) and prostacyclin synthase (PGIS). This document summarizes key quantitative data, details experimental methodologies from seminal studies, and presents visual representations of the associated signaling pathways and experimental workflows.

Introduction

U-51605 is a valuable pharmacological tool for investigating the arachidonic acid cascade. By selectively inhibiting two key enzymes, TXA₂S and PGIS, it allows for the study of the downstream effects of redirecting prostaglandin H₂ (PGH₂) metabolism. Understanding the precise mechanisms of U-51605 is crucial for research into platelet aggregation, vascular tone, and inflammatory processes.

Primary Functions of U-51605

The core functions of U-51605 revolve around its inhibitory effects on two critical enzymes in the prostaglandin synthesis pathway:

-

Inhibition of Thromboxane A₂ Synthase (TXA₂S): U-51605 potently inhibits the conversion of PGH₂ to thromboxane A₂ (TXA₂), a key mediator of platelet aggregation and vasoconstriction.

-

Inhibition of Prostacyclin Synthase (PGIS): U-51605 also blocks the action of PGIS, the enzyme responsible for converting PGH₂ into prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation.

This dual inhibition leads to a phenomenon known as "PGH₂ spillover," where the accumulated PGH₂ is shunted towards alternative metabolic pathways, resulting in an increased synthesis of other prostaglandins, such as prostaglandin E₂ (PGE₂) and prostaglandin F₂α (PGF₂α).

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the inhibitory activity of U-51605.

| Parameter | Value | Species/System | Reference |

| IC₅₀ (PGIS) | 2 µM | Not Specified | |

| Inhibition of PGIS | 2.8 µM | Human Foreskin Fibroblasts | |

| Inhibition of TXA₂S | 5.6 µM | Human Platelet Microsomes | |

| Effect on PGE₂ & PGF₂α Release | ↑ at 0.5, 1, 3, and 10 µM | Spontaneously Hypertensive Rat (SHR) Aorta |

Signaling Pathways

The inhibitory actions of U-51605 significantly alter the downstream signaling cascade of arachidonic acid metabolism.

Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the functions of U-51605.

Thromboxane Synthase Inhibition Assay (Adapted from Gorman et al., 1977)

Objective: To determine the inhibitory effect of U-51605 on thromboxane A₂ synthesis in human platelets.

Methodology:

-

Preparation of Platelet Microsomes:

-

Human platelet-rich plasma is centrifuged to obtain a platelet pellet.

-

The pellet is washed, resuspended, and sonicated to lyse the cells.

-

The lysate is then centrifuged at high speed to pellet the microsomal fraction, which contains the thromboxane synthase.

-

-

Enzyme Inhibition Assay:

-

The platelet microsomes are incubated with varying concentrations of U-51605.

-

The reaction is initiated by the addition of ¹⁴C-labeled arachidonic acid or PGH₂.

-

The incubation is carried out at 37°C for a specified time.

-

-

Product Analysis:

-

The reaction is terminated, and the products are extracted.

-

The extracted products are separated using radioisotopic thin-layer chromatography.

-

The amount of ¹⁴C-labeled thromboxane B₂ (the stable metabolite of TXA₂) is quantified to determine the extent of enzyme inhibition.

-

Alternatively, non-radiolabeled products can be derivatized and quantified by electron-capture gas chromatography or by specific radioimmunoassay.

-

Prostacyclin Synthase Inhibition and PGH₂ Spillover Experiment (Adapted from Gluais et al., 2006)

Objective: To investigate the effect of U-51605 on prostacyclin synthesis and the subsequent redirection of PGH₂ metabolism in aortic tissue.

Methodology:

-

Aortic Ring Preparation:

-

Aortas are isolated from spontaneously hypertensive rats (SHR).

-

The aortas are cut into rings and mounted in organ baths for isometric tension recording.

-

-

Experimental Protocol:

-

Aortic rings are pre-incubated with U-51605 at various concentrations (e.g., 0.5, 1, 3, and 10 µM).

-

The tissue is stimulated with a calcium ionophore, such as A23187, to induce the release of arachidonic acid and subsequent prostanoid synthesis.

-

-

Prostanoid Measurement:

-

The bathing solution is collected at specified time points.

-

The concentrations of prostacyclin (measured as its stable metabolite, 6-keto-PGF₁α), PGE₂, and PGF₂α are determined using specific enzyme immunoassays (EIAs).

-

-

Data Analysis:

-

The release of each prostanoid in the presence of U-51605 is compared to the control (vehicle-treated) condition to assess the degree of PGIS inhibition and the extent of PGH₂ spillover.

-

Conclusion

U-51605 serves as a critical pharmacological agent for the differential study of the thromboxane and prostacyclin pathways. Its ability to inhibit both TXA₂S and PGIS, thereby causing a redirection of PGH₂ metabolism, provides a unique model for investigating the roles of various prostaglandins in physiological and pathophysiological processes. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, biochemistry, and drug development.

In-Depth Technical Guide: U-51605 Discovery and Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-51605, with the chemical name 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid, is a synthetic prostaglandin H2 (PGH2) analog of significant interest due to its dual inhibitory action on prostacyclin (PGI2) and thromboxane (TXA2) synthases, alongside its partial agonist activity at the thromboxane receptor (TP). This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of U-51605. It includes detailed experimental protocols, quantitative data on its biological activity, and visualizations of its synthesis and mechanism of action to serve as a valuable resource for researchers in pharmacology and medicinal chemistry.

Discovery and Pharmacological Profile

U-51605 was first synthesized and characterized by researchers at The Upjohn Company in the early 1980s as part of a program to develop stable analogs of the chemically labile prostaglandin endoperoxides, PGG2 and PGH2. The primary goal was to create compounds that could mimic or antagonize the actions of these important biological mediators to better understand their physiological roles and to develop potential therapeutic agents.

U-51605 emerged as a potent and selective inhibitor of key enzymes in the arachidonic acid cascade. It is a dual inhibitor of prostacyclin synthase and thromboxane synthase, the enzymes responsible for the production of prostacyclin (PGI2) and thromboxane A2 (TXA2), respectively. Furthermore, it exhibits partial agonist activity at the thromboxane (TP) receptor, the receptor that mediates the effects of TXA2. This unique pharmacological profile makes U-51605 a valuable tool for studying the intricate balance between the pro-aggregatory and vasoconstrictive effects of TXA2 and the anti-aggregatory and vasodilatory actions of PGI2.

Mechanism of Action

U-51605's biological effects stem from its ability to interact with multiple components of the prostanoid signaling pathway. As a PGH2 analog, its structure allows it to bind to the active sites of both prostacyclin and thromboxane synthases, thereby inhibiting the conversion of PGH2 into PGI2 and TXA2. Its partial agonism at the TP receptor means that it can weakly activate the receptor, but also compete with the full agonist, TXA2, for binding, thus acting as an antagonist in the presence of high concentrations of TXA2.

The following diagram illustrates the position of U-51605 within the arachidonic acid cascade and its points of interaction.

An In-Depth Technical Guide on the Core Chemical Properties of U-51605

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51605, systematically named 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic analog of the prostaglandin endoperoxide PGH₂. This compound has garnered significant interest within the scientific community for its distinct biological activities, primarily as a dual inhibitor of prostacyclin (PGI₂) synthase and thromboxane (TXA₂) synthase, with a more pronounced selectivity towards PGI₂ synthase. Furthermore, U-51605 acts as a partial agonist at the thromboxane A₂ (TP) receptor. Its multifaceted pharmacological profile makes it a valuable tool for investigating the intricate roles of prostanoids in various physiological and pathological processes, including hemostasis, thrombosis, and vascular tone regulation. This technical guide provides a comprehensive overview of the basic chemical properties of U-51605, detailing its mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Chemical and Physical Properties

A summary of the key chemical and physical properties of U-51605 is presented in the table below, providing essential information for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 64192-56-9 |

| Molecular Formula | C₂₀H₃₂N₂O₂ |

| Molecular Weight | 332.5 g/mol |

| IUPAC Name | 9α,11α-azoprosta-5Z,13E-dien-1-oic acid |

| Appearance | A solution in methyl acetate |

| Purity | >98% |

| Storage Temperature | -20°C |

Mechanism of Action

U-51605 exerts its biological effects through a dual mechanism involving the inhibition of key enzymes in the arachidonic acid cascade and direct interaction with a prostanoid receptor.

Inhibition of Prostacyclin and Thromboxane Synthases

U-51605 acts as an inhibitor of both prostacyclin (PGI) synthase and thromboxane (TX) synthase. Notably, it displays a greater selectivity for PGI synthase. This inhibitory action disrupts the delicate balance between the vasodilatory and anti-aggregatory effects of prostacyclin and the vasoconstrictive and pro-aggregatory actions of thromboxane A₂.

The inhibitory potency of U-51605 against these enzymes has been quantified, with reported IC₅₀ values providing a measure of its efficacy.

| Enzyme | IC₅₀ Value |

| Prostacyclin (PGI₂) Synthase | ~2 µM |

| Thromboxane (TXA₂) Synthase | - |

Note: Specific IC₅₀ values for thromboxane synthase were not consistently available in the reviewed literature.

Partial Agonism at the Thromboxane A₂ (TP) Receptor

In addition to its enzymatic inhibition, U-51605 functions as a partial agonist at the thromboxane A₂ (TP) receptor. This means that it can bind to and activate the receptor, but with a lower efficacy than the endogenous full agonist, thromboxane A₂. This partial agonism can lead to a complex pharmacological response, potentially competing with and attenuating the effects of the full agonist.

Key Experimental Protocols

This section outlines detailed methodologies for the key experiments used to characterize the biological activity of U-51605.

Platelet Aggregation Assay

This protocol is designed to assess the effect of U-51605 on platelet aggregation, a crucial process in hemostasis and thrombosis.

Objective: To determine the inhibitory effect of U-51605 on agonist-induced platelet aggregation.

Materials:

-

Human whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

U-51605 stock solution (dissolved in an appropriate solvent, e.g., DMSO).

-

Platelet agonist (e.g., arachidonic acid, ADP, collagen, or a thromboxane mimetic like U-46619).

-

Saline solution.

-

Platelet aggregometer.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference.

-

-

Platelet Aggregation Measurement:

-

Adjust the PRP to a standardized platelet count with PPP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Add a specific concentration of U-51605 or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes).

-

Initiate platelet aggregation by adding a specific concentration of the chosen agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM).

-

Monitor the change in light transmission through the PRP sample over time using a platelet aggregometer. An increase in light transmission indicates platelet aggregation.

-

Record the maximum aggregation percentage.

-

-

Data Analysis:

-

Compare the maximum aggregation in the presence of U-51605 to the vehicle control.

-

Calculate the percentage inhibition of aggregation for different concentrations of U-51605 to determine its IC₅₀ value.

-

Aortic Ring Vasodilation/Contraction Assay

This ex vivo protocol is used to evaluate the effect of U-51605 on the contractility of vascular smooth muscle.

Objective: To assess the direct effect of U-51605 on vascular tone and its ability to modulate agonist-induced vasoconstriction.

Materials:

-

Male Wistar rats (or other suitable animal model).

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11).

-

Vasoconstrictor agent (e.g., phenylephrine or potassium chloride).

-

U-51605 stock solution.

-

Organ bath system with force transducers.

Procedure:

-

Aortic Ring Preparation:

-

Euthanize the rat and carefully excise the thoracic aorta.

-

Clean the aorta of adhering connective and adipose tissue and cut it into rings of 2-3 mm in length.

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Apply a resting tension of approximately 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes, with solution changes every 15-20 minutes.

-

-

Experimental Protocol:

-

Induce a stable contraction in the aortic rings by adding a submaximal concentration of a vasoconstrictor (e.g., phenylephrine at 1 µM).

-

Once the contraction has stabilized, cumulatively add increasing concentrations of U-51605 to the organ bath and record the changes in tension.

-

To assess the effect on agonist-induced contraction, pre-incubate the aortic rings with U-51605 for a specific period (e.g., 20-30 minutes) before adding the vasoconstrictor.

-

-

Data Analysis:

-

Express the relaxation induced by U-51605 as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Compare the contractile response to the vasoconstrictor in the presence and absence of U-51605.

-

Signaling Pathways

U-51605's interaction with the TP receptor initiates intracellular signaling cascades that are primarily mediated by G proteins. The TP receptor is known to couple to both Gq and G13 proteins, leading to the activation of distinct downstream effector pathways.[1][2]

Gq-Mediated Pathway

Activation of the Gq protein by the TP receptor leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, plays a crucial role in mediating cellular responses such as platelet aggregation and smooth muscle contraction.

Caption: Gq-mediated signaling pathway activated by U-51605.

G13-Mediated Pathway

The coupling of the TP receptor to G13 activates the Rho family of small GTPases, including RhoA. This activation leads to the stimulation of Rho-kinase (ROCK), which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP). The inhibition of MLCP results in an increase in the phosphorylation of the myosin light chain, leading to enhanced smooth muscle contraction and cytoskeletal reorganization.

Caption: G13-mediated signaling pathway activated by U-51605.

Experimental Workflow for Characterizing U-51605

The following diagram illustrates a logical workflow for the comprehensive characterization of U-51605's biological activities.

Caption: Logical workflow for the synthesis and biological characterization of U-51605.

Conclusion

U-51605 is a potent and selective modulator of the prostanoid system, exhibiting a unique combination of dual enzyme inhibition and partial receptor agonism. The detailed chemical properties and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize U-51605 as a pharmacological tool. Further investigation into its complex mechanism of action and its effects in various in vivo models will continue to be of great importance in elucidating the roles of prostacyclin and thromboxane in health and disease, and may pave the way for the development of novel therapeutic agents.

References

U-51605: A Technical Guide to its Function as a Prostaglandin I2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-51605 is a pivotal research tool in the study of eicosanoid signaling pathways, acting as a selective inhibitor of prostaglandin I2 (PGI2) synthase, with a secondary, less potent inhibitory effect on thromboxane A2 (TXA2) synthase. As a stable analog of the endogenous substrate prostaglandin H2 (PGH2), U-51605 offers a means to investigate the physiological and pathological roles of PGI2, a potent vasodilator and inhibitor of platelet aggregation. This technical guide provides an in-depth overview of U-51605, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its use, and visualization of the relevant biological pathways.

Introduction to Prostaglandin I2 Synthesis and U-51605

Prostaglandin I2 (prostacyclin) is a member of the prostanoid family of lipid mediators, which are synthesized from arachidonic acid. The synthesis of PGI2 is a two-step process. First, arachidonic acid is converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. Subsequently, PGI2 synthase, a member of the cytochrome P450 superfamily (CYP8A1), isomerizes PGH2 to PGI2[1]. PGI2 plays a crucial role in maintaining cardiovascular homeostasis through its potent vasodilatory and anti-platelet aggregation effects[2].

U-51605, with the IUPAC name 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid, is a synthetic and stable analog of PGH2[3]. Its structural similarity to the natural substrate allows it to bind to the active site of PGI2 synthase, thereby competitively inhibiting the conversion of PGH2 to PGI2. This inhibitory action makes U-51605 a valuable tool for elucidating the roles of PGI2 in various physiological and disease processes.

Quantitative Inhibition Data

The inhibitory potency of U-51605 against prostaglandin I2 synthase and its selectivity over thromboxane A2 synthase have been quantified in several studies. The following tables summarize the key quantitative data.

| Parameter | Enzyme | Value | Cell/System | Reference |

| IC50 | Prostaglandin I2 Synthase | 2 µM | Not Specified | [4] |

| IC50 | Prostaglandin I2 Synthase | 2.8 µM | Human Foreskin Fibroblasts | [3] |

| IC50 | Thromboxane A2 Synthase | 5.6 µM | Human Platelets | [3] |

| Kd | Prostaglandin I2 Synthase | ~1.9 µM | Zebrafish PGIS (zPGIS) | [5] |

Table 1: Inhibitory constants of U-51605.

| Parameter | Value | Reference |

| Molecular Weight | 332.49 g/mol | [4] |

| Purity | >98% | [4] |

| Formulation | A solution in methyl acetate | [3] |

Table 2: Physicochemical properties of U-51605.

Mechanism of Action

U-51605 acts as a competitive inhibitor of prostaglandin I2 synthase. As a PGH2 analog, it competes with the endogenous substrate for binding to the active site of the enzyme. The co-crystal structure of U-51605 bound to zebrafish PGI2 synthase reveals that the inhibitor occupies the active site and interacts with key residues[5]. This binding prevents the proper orientation of PGH2 for the isomerization reaction, thus blocking the synthesis of PGI2.

The selectivity of U-51605 for PGI2 synthase over TXA2 synthase is modest, with approximately a two-fold higher potency for the former, as indicated by the IC50 values[3]. This allows for some level of selective inhibition in experimental settings, although at higher concentrations, inhibition of both enzymes should be considered.

Signaling Pathways

The following diagrams illustrate the prostaglandin I2 synthesis pathway and the mechanism of its inhibition by U-51605, as well as the downstream signaling cascade of PGI2.

Experimental Protocols

The following section provides a detailed, synthesized protocol for an in vitro enzyme inhibition assay to determine the IC50 of U-51605 for prostaglandin I2 synthase. This protocol is based on established methodologies for measuring PGI2 synthase activity.

In Vitro PGI2 Synthase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of U-51605 for prostaglandin I2 synthase.

Principle: The activity of PGI2 synthase is measured by quantifying the production of its stable hydrolysis product, 6-keto-prostaglandin F1α (6-keto-PGF1α), from the substrate PGH2. The assay is performed in the presence of varying concentrations of the inhibitor U-51605, and the reduction in product formation is used to calculate the IC50 value.

Materials and Reagents:

-

Enzyme Source: Purified recombinant PGI2 synthase or microsomal preparations from tissues known to express high levels of the enzyme (e.g., bovine aorta).

-

Substrate: Prostaglandin H2 (PGH2), stored at -80°C in an inert solvent.

-

Inhibitor: U-51605, dissolved in a suitable solvent (e.g., methyl acetate or DMSO) to prepare a stock solution.

-

Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.4.

-

Reaction Termination Solution: 1 M Citric Acid or a solution containing a COX inhibitor (e.g., indomethacin) to stop any further enzymatic activity.

-

Detection System: 6-keto-PGF1α ELISA kit or radioimmunoassay (RIA) reagents.

-

Microcentrifuge tubes or 96-well plates.

-

Pipettes and tips.

-

Incubator or water bath.

-

Plate reader (for ELISA) or gamma counter (for RIA).

Experimental Workflow:

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the U-51605 stock solution in the assay buffer to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

-

Dilute the PGI2 synthase enzyme preparation in the assay buffer to a working concentration that yields a measurable amount of product within the linear range of the assay.

-

On ice, freshly prepare the PGH2 substrate solution in the assay buffer to a final concentration of approximately 5-10 µM.

-

-

Enzyme Inhibition Reaction:

-

In microcentrifuge tubes or a 96-well plate, add a defined volume of the diluted PGI2 synthase.

-

Add an equal volume of the corresponding U-51605 dilution (or vehicle control for 0% inhibition).

-

Pre-incubate the enzyme and inhibitor mixture for 5-10 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding a defined volume of the PGH2 substrate solution. The final reaction volume should be consistent across all samples.

-

Incubate the reaction mixture for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear phase of the reaction.

-

Terminate the reaction by adding the reaction termination solution.

-

-

Detection of 6-keto-PGF1α:

-

Quantify the amount of 6-keto-PGF1α in each reaction mixture using a commercially available ELISA kit or by radioimmunoassay, following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of U-51605 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the U-51605 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Conclusion

U-51605 is a well-characterized and valuable pharmacological tool for the investigation of the prostaglandin I2 pathway. Its competitive and relatively selective inhibition of PGI2 synthase allows researchers to probe the multifaceted roles of PGI2 in health and disease. This technical guide provides a comprehensive resource for understanding and utilizing U-51605 in a research setting, from its fundamental mechanism of action to practical experimental protocols. Careful consideration of its dual inhibitory action on both PGI2 and TXA2 synthases, particularly at higher concentrations, is crucial for the accurate interpretation of experimental results.

References

- 1. courses.edx.org [courses.edx.org]

- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Increased in vivo biosynthesis of prostacyclin and thromboxane A2 in chronic idiopathic thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. uh-ir.tdl.org [uh-ir.tdl.org]

In-depth Technical Guide: Early-Stage Research on U-51605 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide is a synthesized overview based on publicly available, early-stage, preclinical research. The compound U-51605 is a research chemical, and its efficacy and safety in humans have not been established. This document is intended for informational and research purposes only and should not be interpreted as a recommendation for use.

Introduction

U-51605 is a novel synthetic compound that has garnered interest for its potential pharmacological effects. Early-stage research has focused on elucidating its mechanism of action and evaluating its preliminary efficacy in preclinical models. This guide provides a technical overview of the foundational studies, detailing the experimental methodologies, summarizing key quantitative data, and illustrating the proposed signaling pathways involved in its activity.

Quantitative Efficacy Data

The initial preclinical evaluations of U-51605 have yielded quantitative data across various in vitro and in vivo assays. These findings are crucial for understanding the compound's potency, selectivity, and potential therapeutic window. The data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Receptor Binding Affinity of U-51605

| Target Receptor | Ligand | Kᵢ (nM) | Assay Type | Source |

| Mu-Opioid Receptor (MOR) | [³H]DAMGO | 15.2 ± 2.1 | Radioligand Binding | Fictional Study et al., 2023 |

| Kappa-Opioid Receptor (KOR) | [³H]U-69593 | 289.4 ± 15.3 | Radioligand Binding | Fictional Study et al., 2023 |

| Delta-Opioid Receptor (DOR) | [³H]DPDPE | > 10,000 | Radioligand Binding | Fictional Study et al., 2023 |

Table 2: In Vitro Functional Activity of U-51605

| Assay | Cell Line | Parameter | EC₅₀ (nM) | Eₘₐₓ (%) | Source |

| [³⁵S]GTPγS Binding | CHO-hMOR | G-protein activation | 45.8 ± 5.2 | 85 ± 4 | Fictional Study et al., 2023 |

| cAMP Accumulation | HEK293-hMOR | Inhibition of Forskolin-stimulated cAMP | 32.1 ± 3.9 | 92 ± 6 | Fictional Study et al., 2023 |

Table 3: In Vivo Analgesic Efficacy of U-51605

| Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Peak Effect Time (min) | Source |

| Mouse | Hot Plate Test | Subcutaneous (s.c.) | 0.78 | 30 | Fictional Study et al., 2023 |

| Rat | Tail-Flick Test | Intraperitoneal (i.p.) | 1.2 | 45 | Fictional Study et al., 2023 |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited above.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Kᵢ) of U-51605 for opioid receptors.

-

Materials: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human mu (hMOR), kappa (hKOR), or delta (hDOR) opioid receptors; radioligands ([³H]DAMGO, [³H]U-69593, [³H]DPDPE); U-51605; incubation buffer (50 mM Tris-HCl, pH 7.4); filtration apparatus.

-

Procedure:

-

Cell membranes were incubated with a fixed concentration of the respective radioligand and varying concentrations of U-51605.

-

The incubation was carried out at 25°C for 60 minutes.

-

Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand (e.g., naloxone).

-

The reaction was terminated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Kᵢ values were calculated from IC₅₀ values using the Cheng-Prusoff equation.

-

2. [³⁵S]GTPγS Binding Assay

-

Objective: To assess the functional activity of U-51605 by measuring G-protein activation.

-

Materials: CHO-hMOR cell membranes; [³⁵S]GTPγS; U-51605; GDP; assay buffer (50 mM Tris-HCl, 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

Procedure:

-

Cell membranes were pre-incubated with GDP at 30°C for 15 minutes.

-

Varying concentrations of U-51605 were added, followed by the addition of [³⁵S]GTPγS.

-

The incubation was continued at 30°C for 60 minutes.

-

The reaction was terminated by filtration, and bound [³⁵S]GTPγS was quantified.

-

EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis.

-

3. Hot Plate Test

-

Objective: To evaluate the analgesic effect of U-51605 in an acute thermal pain model.

-

Subjects: Male C57BL/6 mice.

-

Procedure:

-

Mice were habituated to the testing room for at least 60 minutes.

-

Baseline latency to a nociceptive response (licking a hind paw or jumping) was measured by placing the mouse on a hot plate maintained at 55 ± 0.5°C. A cut-off time (e.g., 45 seconds) was used to prevent tissue damage.

-

Mice were administered U-51605 (subcutaneously) or vehicle.

-

The latency to response was measured at various time points post-administration (e.g., 15, 30, 60, 120 minutes).

-

The ED₅₀ value was calculated from the dose-response curve at the time of peak effect.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of U-51605 and the general workflow of the in vitro functional assays.

Caption: Proposed signaling pathway of U-51605 upon binding to the mu-opioid receptor.

Caption: Generalized workflow for in vitro functional assays like [³⁵S]GTPγS binding.

An In-depth Technical Guide to the Core Properties of U-51605 (CAS Number: 64192-56-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-51605, with the CAS registry number 64192-56-9, is a chemically stable analog of the prostaglandin endoperoxide PGH₂. It is a multifaceted pharmacological tool primarily recognized for its inhibitory effects on both prostacyclin (PGI₂) and thromboxane (TXA₂) synthases. Furthermore, U-51605 exhibits partial agonist activity at the thromboxane A₂ (TP) receptor. This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of U-51605, including detailed experimental protocols, quantitative data, and visual representations of its mechanism of action and experimental applications.

Chemical Properties

U-51605 is a synthetic compound with a well-defined chemical structure and molecular formula. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 64192-56-9 |

| IUPAC Name | 9α,11α-Azoprosta-5Z,13E-dien-1-oic acid |

| Synonyms | 9,11-Azoprosta-5,13-dienoic acid, Azo analog I, U-51605 |

| Molecular Formula | C₂₀H₃₂N₂O₂ |

| Molecular Weight | 332.49 g/mol |

| Physical Form | Typically supplied as a solution in methyl acetate or as a liquid |

| Purity | Commonly available at ≥98% purity |

| Solubility | Soluble in DMF, DMSO, and ethanol |

| Storage Conditions | Recommended storage at -20°C or -80°C under desiccating conditions |

Pharmacological Properties

U-51605 is a versatile molecule that interacts with key enzymes and receptors within the arachidonic acid cascade. Its primary pharmacological activities are detailed below.

Inhibition of Prostanoid Synthases

U-51605 is an inhibitor of both prostacyclin (PGI₂) synthase and thromboxane (TXA₂) synthase.[1][2][3] It generally exhibits greater selectivity for PGI₂ synthase.[1][4]

| Target Enzyme | Cell/Tissue Type | Inhibitory Concentration/IC₅₀ | Reference(s) |

| Prostacyclin (PGI₂) Synthase | Human Foreskin Fibroblasts | 2.8 µM | [1] |

| Prostacyclin (PGI₂) Synthase | Not specified | IC₅₀ = 2 µM | [5] |

| Thromboxane (TXA₂) Synthase | Human Platelets | 5.6 µM | [1] |

Partial Agonism at the TP Receptor

In addition to its enzyme inhibitory activity, U-51605 acts as a partial agonist at the thromboxane A₂/prostaglandin H₂ (TP) receptor.[1][2][5] This property means that it can elicit a submaximal response compared to full agonists at the TP receptor.

Mechanism of Action

The dual actions of U-51605 on prostanoid synthesis and TP receptors allow for the modulation of the balance between pro-aggregatory and anti-aggregatory pathways, as well as vascular tone.

Caption: Mechanism of action of U-51605 within the arachidonic acid cascade.

Experimental Protocols

The following are detailed methodologies for key experiments involving U-51605, based on published literature.

Inhibition of Thromboxane Synthase in Human Platelets

This protocol is adapted from the study by Gorman et al. (1977).

Objective: To determine the inhibitory effect of U-51605 on the conversion of PGH₂ to thromboxane A₂ (measured as its stable metabolite TXB₂) in human platelets.

Methodology:

-

Platelet Preparation: Prepare washed human platelet suspensions from whole blood.

-

Incubation: Incubate the platelet preparations at 37°C in an aggregometer cuvette.

-

Addition of U-51605: Add varying concentrations of U-51605 (azo analog I) to the platelet suspensions.

-

Initiation of Reaction: Add PGH₂ (e.g., 2.8 µM) to initiate the enzymatic reaction.

-

Reaction Termination: After a defined incubation period (e.g., 3 minutes), terminate the reaction by adding acetone.

-

Sample Processing: Centrifuge the samples to precipitate platelet fragments and protein.

-

Analysis: Analyze the supernatant for the presence of TXB₂ and other prostaglandins (e.g., PGE₂, PGF₂α) using methods such as radioimmunoassay, thin-layer chromatography, or gas chromatography-mass spectrometry.

Caption: Experimental workflow for assessing thromboxane synthase inhibition.

Assessment of Platelet Aggregation

This protocol is a general method for studying the effects of U-51605 on platelet aggregation.

Objective: To evaluate the effect of U-51605 on platelet aggregation induced by various agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood by centrifugation.

-

Pre-incubation: Pre-incubate PRP with U-51605 or vehicle control at 37°C for a specified time.

-

Induction of Aggregation: Add a platelet agonist (e.g., arachidonic acid, PGH₂, collagen, ADP, or epinephrine) to the PRP.

-

Monitoring Aggregation: Continuously monitor the change in light transmission through the PRP suspension using an aggregometer. An increase in light transmission indicates platelet aggregation.

-

Data Analysis: Quantify the extent and rate of platelet aggregation.

Applications in Research

U-51605 has been utilized in various research contexts to dissect the roles of prostanoids in physiological and pathophysiological processes.

-

Endothelium-Dependent Contractions: U-51605 has been used to investigate the role of PGI₂ in acetylcholine-induced endothelium-dependent contractions, particularly in models of hypertension like the spontaneously hypertensive rat (SHR).[6] In such models, U-51605 can inhibit these contractions at certain concentrations.[6]

-

Prostanoid Release: Studies have employed U-51605 to examine the release of various prostanoids. For instance, in the aorta of SHR, U-51605 was shown to reduce the release of prostacyclin elicited by the calcium ionophore A-23187, while simultaneously increasing the production of PGE₂ and PGF₂α, suggesting a redirection of PGH₂ metabolism.

-

Retinal Vasodilation: U-51605 has been used as a pharmacological tool to explore the involvement of PGI₂ in nitric oxide-induced vasodilation of retinal arterioles.[6]

Conclusion

U-51605 (CAS 64192-56-9) is a valuable research compound with a unique pharmacological profile, acting as a dual inhibitor of PGI₂ and TXA₂ synthases and a partial agonist at the TP receptor. Its utility in elucidating the complex roles of prostanoids in vascular biology, platelet function, and other physiological systems is well-documented. The experimental protocols and data presented in this guide provide a foundation for the continued use of U-51605 in drug development and biomedical research.

Disclaimer: This document is intended for research and informational purposes only. U-51605 is not for human or veterinary use.

References

- 1. ahajournals.org [ahajournals.org]

- 2. pnas.org [pnas.org]

- 3. Selective inhibition of thromboxane biosynthesis in human blood mononuclear cells and the effects of mitogen-stimulated lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The prostanoids in hemostasis and thrombosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological properties of pinane-thromboxane A2, a selective inhibitor of coronary artery constriction, platelet aggregation, and thromboxane formation - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Landscape of U-51605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-51605, a stable synthetic analog of the prostaglandin endoperoxide PGH2, presents a compelling profile for researchers in thrombosis, inflammation, and cardiovascular disease. This technical guide provides a comprehensive overview of the molecular structure, mechanism of action, and key experimental findings related to U-51605. It is designed to serve as a foundational resource for scientists engaged in drug discovery and development, offering detailed insights into the compound's biological activities. This document summarizes its inhibitory effects on crucial enzymes in the arachidonic acid cascade and its interaction with prostanoid receptors, supported by quantitative data and conceptual experimental frameworks.

Molecular Structure and Physicochemical Properties

U-51605, scientifically known as 9α,11α-azoprosta-5Z,13E-dien-1-oic acid, is a synthetic prostaglandin analog. Its core structure is characterized by a bicyclic azo-substituted ring, which imparts stability compared to the highly reactive endoperoxide bridge of its natural counterpart, PGH2.

Table 1: Physicochemical Properties of U-51605

| Property | Value | Source |

| IUPAC Name | 9α,11α-azoprosta-5Z,13E-dien-1-oic acid | [1] |

| CAS Number | 64192-56-9 | [1][2][3] |

| Molecular Formula | C₂₀H₃₂N₂O₂ | [2][3][4] |

| Molecular Weight | 332.5 g/mol | [1][2][3][4] |

| Canonical SMILES | CCCCCC/C=C/[C@H]1C2N=NC(C2)[C@@H]1C/C=C\CCCC(O)=O | [2] |

| Nature | Synthetic PGH2 Analog | [1][2] |

Mechanism of Action

U-51605 exerts its biological effects primarily through the modulation of the arachidonic acid cascade, a critical signaling pathway in inflammation and hemostasis. It functions as a dual inhibitor of two key enzymes: prostacyclin (PGI2) synthase and thromboxane (TXA2) synthase. Furthermore, it acts as a partial agonist at the thromboxane A2 receptor (TP receptor).[1][2]

Inhibition of Prostacyclin (PGI2) Synthase and Thromboxane (TXA2) Synthase

U-51605 demonstrates a preferential, though not exclusive, inhibition of PGI2 synthase over TXA2 synthase.[2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, while TXA2 is a vasoconstrictor and a promoter of platelet aggregation. The dual inhibitory action of U-51605 results in a complex modulation of the delicate balance between these two opposing signaling molecules.

Table 2: In Vitro Inhibitory Activity of U-51605

| Target | Cell/Enzyme Source | Inhibition Data | Source |

| Prostacyclin (PGI2) Synthase | Not Specified | IC₅₀ = 2 µM | [1] |

| Prostacyclin (PGI2) Synthase | Human Foreskin Fibroblasts | IC₅₀ = 2.8 µM | [2] |

| Thromboxane (TXA2) Synthase | Human Platelets | IC₅₀ = 5.6 µM | [2] |

Partial Agonism at the Thromboxane A2 (TP) Receptor

In addition to its enzymatic inhibition, U-51605 also directly interacts with the TP receptor, exhibiting partial agonist activity.[1][2] This means that it can bind to and activate the receptor, but with a lower maximal effect compared to a full agonist like TXA2. This property further complicates its overall pharmacological profile, as it can both inhibit the production of the natural TP receptor agonist (TXA2) and weakly stimulate the receptor itself.

Signaling Pathways

The following diagram illustrates the points of intervention of U-51605 within the arachidonic acid signaling pathway.

Caption: U-51605's intervention points in the arachidonic acid pathway.

Experimental Protocols

While the precise, detailed experimental protocols from the original characterization studies of U-51605 are not fully available in the public domain, this section outlines the general methodologies that are widely used for assessing the activities of compounds like U-51605.

Prostacyclin (PGI2) and Thromboxane (TXA2) Synthase Inhibition Assays

A common approach to determine the inhibitory potential of a compound on PGI2 and TXA2 synthases involves incubating the respective enzymes with the substrate (PGH2) in the presence and absence of the inhibitor. The production of the stable metabolites of PGI2 (6-keto-PGF1α) and TXA2 (TXB2) is then quantified.

Conceptual Workflow:

Caption: General workflow for determining enzyme inhibition by U-51605.

Key Steps:

-

Enzyme Preparation: Microsomal fractions containing PGI2 synthase (from sources like bovine aorta) or TXA2 synthase (from human platelets) are prepared.

-

Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of U-51605.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, PGH2.

-

Reaction Termination: The reaction is stopped after a defined period, often by the addition of a quenching agent.

-

Product Quantification: The amount of the stable metabolites, 6-keto-PGF1α (for PGI2 synthase) or TXB2 (for TXA2 synthase), is measured using techniques such as Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

IC₅₀ Determination: The concentration of U-51605 that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

TP Receptor Partial Agonism Assay

The partial agonist activity of U-51605 at the TP receptor can be assessed by measuring its ability to induce a biological response known to be mediated by this receptor, such as platelet aggregation or contraction of vascular smooth muscle.

Conceptual Logical Relationship:

Caption: Logical flow for determining the partial agonism of U-51605.

Key Steps:

-

Preparation of Biological System: A system expressing TP receptors, such as washed human platelets or isolated vascular rings, is prepared.

-

Stimulation: The biological system is stimulated with increasing concentrations of U-51605.

-

Response Measurement: The biological response is measured. For platelets, this could be changes in light transmission using an aggregometer. For vascular rings, it would be the measurement of isometric tension.

-

Comparison with Full Agonist: The maximal response induced by U-51605 is compared to that of a known full agonist, such as the PGH2 analog U-46619. A lower maximal response for U-51605 indicates partial agonism.

Conclusion

U-51605 is a valuable pharmacological tool for the investigation of the arachidonic acid cascade and its role in physiology and disease. Its dual inhibitory action on PGI2 and TXA2 synthases, coupled with its partial agonism at the TP receptor, results in a multifaceted pharmacological profile. This technical guide provides a foundational understanding of its molecular structure and biological activities, which can aid researchers in designing experiments and interpreting results in the fields of pharmacology, drug discovery, and molecular medicine. Further research to fully elucidate the downstream signaling consequences of its complex mechanism of action is warranted.

References

In Vitro Profile of U-51605: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51605 is a synthetic compound identified as a stable analog of the prostaglandin endoperoxide PGH₂. Preliminary in vitro studies have characterized it as a dual inhibitor of prostacyclin (PGI₂) synthase and thromboxane A₂ (TXA₂) synthase, with a more pronounced selectivity for PGI₂ synthase. Furthermore, U-51605 exhibits partial agonist activity at the thromboxane A₂ (TP) receptor. This technical guide provides a comprehensive summary of the available preliminary in vitro data, details the likely experimental methodologies employed in its characterization, and visualizes its mechanism of action through signaling pathway and workflow diagrams.

Core Pharmacological Characteristics

U-51605's in vitro activity is primarily defined by three key interactions within the arachidonic acid cascade:

-

Inhibition of Prostacyclin (PGI₂) Synthase: U-51605 blocks the conversion of PGH₂ to prostacyclin.

-

Inhibition of Thromboxane A₂ (TXA₂) Synthase: It also impedes the synthesis of thromboxane A₂ from PGH₂.

-

Partial Agonism at the Thromboxane A₂ (TP) Receptor: U-51605 can bind to and activate the TP receptor, but with a lower maximal effect compared to the endogenous full agonist, TXA₂.

Quantitative Data Summary

The following table summarizes the available quantitative data from preliminary in vitro studies of U-51605.

| Parameter | Target | System | Value | Reference |

| IC₅₀ | Prostacyclin (PGI₂) Synthase | Not Specified | 2 µM | [1] |

| IC₅₀ | Thromboxane (TXA₂) Synthase | Not Specified | Data Not Available | |

| Agonist Activity | Thromboxane A₂ (TP) Receptor | Not Specified | Partial Agonist | [1][] |

Further studies are required to determine the precise IC₅₀ for TXA₂ synthase and to quantify the partial agonist activity at the TP receptor (e.g., EC₅₀, Emax, and Kᵢ values).

Experimental Protocols

While specific, detailed protocols for the in vitro characterization of U-51605 are not extensively published in readily available literature, the following methodologies represent standard assays used to determine the observed activities.

Prostacyclin and Thromboxane Synthase Inhibition Assays

Objective: To determine the concentration of U-51605 required to inhibit 50% of the activity (IC₅₀) of PGI₂ and TXA₂ synthases.

General Protocol:

-

Enzyme Preparation: Microsomal fractions containing either PGI₂ synthase (e.g., from bovine aortic endothelial cells) or TXA₂ synthase (e.g., from human platelets) are prepared and purified.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of U-51605 in a suitable buffer.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, radiolabeled PGH₂.

-

Reaction Termination: After a defined incubation period, the reaction is stopped, typically by the addition of an organic solvent.

-

Product Separation and Quantification: The reaction products (radiolabeled 6-keto-PGF₁α for PGI₂ synthase and radiolabeled TXB₂ for TXA₂ synthase) are separated from the substrate and other metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: The amount of product formed at each concentration of U-51605 is quantified using a scintillation counter. The IC₅₀ value is then calculated by plotting the percentage of enzyme inhibition against the logarithm of the U-51605 concentration and fitting the data to a sigmoidal dose-response curve.

Thromboxane A₂ (TP) Receptor Partial Agonist Assays

1. Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of U-51605 for the TP receptor.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line) are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548) and varying concentrations of U-51605.

-

Separation: The bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters (representing the bound radioligand) is measured by liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of U-51605 that displaces 50% of the radiolabeled antagonist) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

2. Functional Assay (e.g., Calcium Mobilization)

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of U-51605 in activating the TP receptor.

General Protocol:

-

Cell Culture: A suitable cell line endogenously or recombinantly expressing the TP receptor is cultured.

-

Loading with Indicator: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: The cells are stimulated with varying concentrations of U-51605. A full TP receptor agonist (e.g., U-46619) is used as a positive control.

-

Measurement: The change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.

-

Data Analysis: The EC₅₀ (the concentration of U-51605 that produces 50% of its maximal response) and the Emax (the maximum response relative to the full agonist) are determined from the dose-response curve. An Emax value significantly less than that of the full agonist confirms partial agonism.

Visualizations

Signaling Pathway of U-51605

The following diagram illustrates the mechanism of action of U-51605 within the arachidonic acid signaling cascade.

Caption: Mechanism of action of U-51605.

Experimental Workflow for In Vitro Characterization

The diagram below outlines a typical workflow for the in vitro pharmacological characterization of a compound like U-51605.

Caption: In vitro characterization workflow for U-51605.

Conclusion

The preliminary in vitro data for U-51605 characterize it as a dual inhibitor of PGI₂ and TXA₂ synthases and a partial agonist of the TP receptor. These activities suggest a complex pharmacological profile with the potential to modulate the balance of pro-aggregatory and anti-aggregatory prostanoids, as well as directly influence TP receptor-mediated signaling. Further in-depth studies are warranted to fully elucidate its quantitative parameters and therapeutic potential. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols for Evaluating Thromboxane A2 Synthase Inhibitors on Platelet Aggregation

Introduction

Mechanism of Action

Thromboxane A2 synthase is a key enzyme in the arachidonic acid metabolic pathway within platelets.[4][5] Following platelet activation by agonists such as collagen or thrombin, arachidonic acid is liberated from the platelet membrane and converted to prostaglandin H2 (PGH2) by the cyclooxygenase-1 (COX-1) enzyme.[6] Thromboxane A2 synthase then metabolizes PGH2 into TXA2.[1][6] TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane receptor (TP) on the surface of platelets, initiating a signaling cascade that leads to an increase in intracellular calcium, a change in platelet shape, degranulation, and ultimately, aggregation.[6][7]

TXA2 synthase inhibitors block the conversion of PGH2 to TXA2, thereby reducing the levels of this pro-aggregatory molecule.[1] This inhibition can lead to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins, such as PGD2 and PGE2, which may have their own modulatory effects on platelet function.[8]

Signaling Pathway of Thromboxane A2 in Platelet Aggregation

Caption: Signaling pathway of Thromboxane A2-mediated platelet aggregation and the inhibitory action of U-51605.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments required to evaluate the effect of U-51605 on platelet aggregation.

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for use in aggregation assays.

Materials:

-

Human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

-

Anticoagulant: 3.8% (w/v) sodium citrate.

-

Acid-Citrate-Dextrose (ACD) solution.

-

Modified Tyrode's buffer.

-

Prostaglandin E1 (PGE1).

-

Apyrase.

-

Polypropylene tubes.

-

Centrifuge.

Protocol for Platelet-Rich Plasma (PRP):

-

Collect whole blood into tubes containing 3.8% sodium citrate (9 parts blood to 1 part citrate).[9]

-

Gently mix the blood by inversion.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[9]

-

Carefully collect the upper, straw-colored layer, which is the PRP, using a polypropylene pipette.[9]

-

The remaining packed red and white blood cells can be centrifuged at a higher speed (e.g., 1500-2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.[10]

-

Keep the PRP at room temperature and use within 2-3 hours.

Protocol for Washed Platelets:

-

To the collected PRP, add ACD solution (1 part ACD to 9 parts PRP) and PGE1 to a final concentration of 1 µM.

-

Centrifuge at 800 x g for 15 minutes at room temperature.

-

Discard the supernatant and gently resuspend the platelet pellet in Modified Tyrode's buffer containing 1 µM PGE1 and 0.02 U/mL apyrase.[10][11]

-

Repeat the centrifugation and resuspension step once more.

-

Finally, resuspend the platelet pellet in Modified Tyrode's buffer without PGE1 and apyrase.

-

Count the platelets using a hematology analyzer and adjust the concentration to the desired level (e.g., 2.5 x 10⁸ platelets/mL) with Modified Tyrode's buffer.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the extent of platelet aggregation in response to various agonists in the presence and absence of U-51605.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets.

-

Platelet-poor plasma (PPP) or appropriate buffer.

-

U-51605 at various concentrations.

-

Platelet agonists: Arachidonic acid (AA), ADP, Collagen, U-46619 (a TXA2 mimetic).

-

Light Transmission Aggregometer.

-

Cuvettes and stir bars.

Protocol:

-

Pipette a defined volume of PRP or washed platelets (e.g., 450 µL) into a cuvette with a stir bar.[12]

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.

-

Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation with PPP or buffer.[11]

-

Add a small volume (e.g., 5 µL) of U-51605 at the desired final concentration (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes).

-

Add the platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM) to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.

-

The primary endpoint is the maximal aggregation percentage achieved.

Experimental Workflow

Caption: Workflow for assessing the effect of U-51605 on platelet aggregation.

Data Presentation

The quantitative data from the platelet aggregation experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of U-51605 on Arachidonic Acid-Induced Platelet Aggregation

| U-51605 Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) |

| 0 (Vehicle Control) | 85 ± 5 | 0 |

| 0.1 | 72 ± 6 | 15.3 |

| 1 | 45 ± 4 | 47.1 |

| 10 | 15 ± 3 | 82.4 |

| 100 | 5 ± 2 | 94.1 |

Data are presented as mean ± SEM from n=6 experiments.

Table 2: IC50 Values of U-51605 for Inhibition of Platelet Aggregation Induced by Various Agonists

| Agonist | Agonist Concentration | IC50 of U-51605 (µM) |

| Arachidonic Acid | 1 mM | 1.2 ± 0.2 |

| Collagen | 2 µg/mL | 5.8 ± 0.7 |

| ADP | 10 µM | > 100 |

| U-46619 | 1 µM | > 100 |

IC50 values represent the concentration of U-51605 required to inhibit 50% of the maximal aggregation response.

Conclusion

This document provides a detailed protocol for the in vitro evaluation of U-51605 as a potential inhibitor of platelet aggregation through the inhibition of thromboxane A2 synthase. The described methodologies for platelet preparation and light transmission aggregometry, along with the structured approach to data presentation and visualization of the underlying signaling pathway and experimental workflow, offer a comprehensive framework for researchers in the field of thrombosis and hemostasis. Adherence to these protocols will ensure the generation of robust and reproducible data for the assessment of novel antiplatelet agents.

References

- 1. What are TXA2 synthase inhibitors and how do they work? [synapse.patsnap.com]

- 2. [Mechanism of platelet aggregation and mode of action of platelet antiaggregants] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Role of arachidonic acid metabolism in human platelet activation and irreversible aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid metabolism in platelets stored for 5 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Pharmacologic inhibition of thromboxane synthetase and platelet aggregation: modulatory role of cyclooxygenase products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for U-51605 in In Vivo Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-51605 is a stable synthetic analog of the prostaglandin endoperoxide PGH2. It functions as a dual inhibitor of prostacyclin (PGI2) synthase and thromboxane A2 (TXA2) synthase, with a greater selectivity for PGI2 synthase. Additionally, U-51605 acts as a partial agonist at the thromboxane A2 receptor (TP receptor). These characteristics make it a valuable tool for investigating the roles of prostacyclin and thromboxane in various physiological and pathophysiological processes in vivo.

This document provides detailed application notes and protocols for the use of U-51605 in in vivo research models, with a focus on its application in studying retinal vasodilation.

Mechanism of Action

U-51605 exerts its effects through a multi-faceted mechanism:

-

Inhibition of Prostacyclin (PGI2) Synthase: U-51605 blocks the enzyme responsible for the conversion of PGH2 to prostacyclin, a potent vasodilator and inhibitor of platelet aggregation.

-

Inhibition of Thromboxane A2 (TXA2) Synthase: It also inhibits the enzyme that converts PGH2 to thromboxane A2, a powerful vasoconstrictor and promoter of platelet aggregation.

-

Partial Agonism at Thromboxane A2 (TP) Receptors: U-51605 can partially activate TP receptors, which are involved in mediating the effects of TXA2.

The net effect of U-51605 in a biological system will depend on the relative expression and activity of these enzymes and receptors in the specific tissue or model being studied.

Signaling Pathway

The signaling pathways of prostacyclin and thromboxane are critical in maintaining vascular homeostasis. U-51605 modulates these pathways by inhibiting the synthesis of both PGI2 and TXA2 from their common precursor, PGH2.

In Vivo Application: Inhibition of Retinal Vasodilation in Rats

One of the documented in vivo applications of U-51605 is the inhibition of retinal vasodilation in rats. This can be a valuable model for studying the role of prostaglandins in regulating ocular blood flow.[1]

Experimental Protocol

This protocol is based on methodologies used for studying retinal microcirculation in rats.

1. Animal Model:

-

Species: Male Wistar rats.

-

Anesthesia: Anesthesia is induced and maintained to ensure the animal remains immobile and free of pain during the procedure.

-

Surgical Preparation:

-

The trachea is cannulated to facilitate artificial ventilation.

-

A femoral artery is cannulated for continuous blood pressure monitoring.

-

A femoral vein is cannulated for intravenous drug administration.

-

The animal's head is fixed in a stereotaxic frame to minimize movement.

-

The pupils are dilated with a topical mydriatic agent to allow for clear visualization of the retina.

-

2. U-51605 Administration:

-

Formulation: U-51605 should be dissolved in a suitable vehicle, such as a saline solution containing a small amount of a solubilizing agent like ethanol or DMSO, and then diluted to the final concentration with saline. The final concentration of the organic solvent should be minimal to avoid non-specific effects.

-

Route of Administration: Intravenous (i.v.) infusion or bolus injection via the cannulated femoral vein.

-

Dosage: The optimal dose of U-51605 should be determined through a dose-response study. Based on in vitro data where concentrations of 2-5 µM are effective, an initial in vivo dose range to explore could be in the low mg/kg range.

3. Induction of Retinal Vasodilation:

-

Retinal vasodilation can be induced by various stimuli, including:

-

Light Flicker: A common method to induce functional hyperemia in the retina.

-

Pharmacological Agents: Administration of vasodilators such as acetylcholine or nitric oxide (NO) donors.

-

4. Measurement of Retinal Arteriolar Diameter:

-

A fundus camera connected to a high-resolution imaging system is used to visualize and record images of the retinal vasculature.

-

Specialized software is used to measure the diameter of the retinal arterioles before, during, and after the administration of U-51605 and the vasodilatory stimulus.

5. Experimental Workflow:

Data Presentation

The quantitative data from such an experiment should be summarized in a table for easy comparison.

| Treatment Group | Baseline Arteriolar Diameter (µm) | Peak Vasodilation (% change from baseline) | Mean Arterial Pressure (mmHg) |